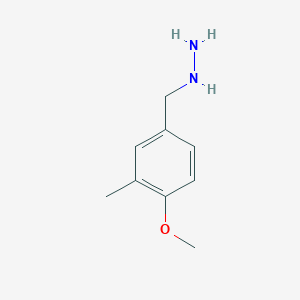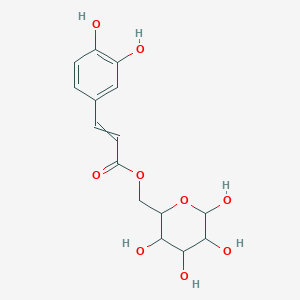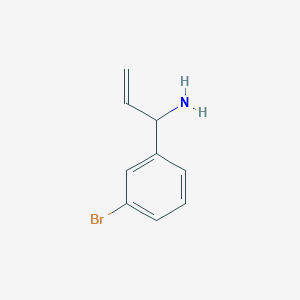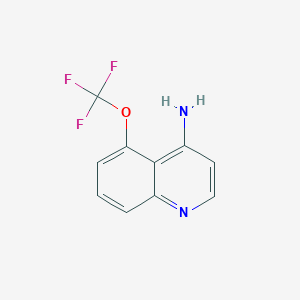
5-(Trifluoromethoxy)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethoxy)quinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the quinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)quinolin-4-amine typically involves the introduction of the trifluoromethoxy group onto the quinoline ring. One common method involves the reaction of 4-aminoquinoline with trifluoromethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
5-(Trifluoromethoxy)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 5-(Trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine: Another quinoline derivative with similar structural features.
2-(Trifluoromethyl)quinolin-4-amine: A compound with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
5-(Trifluoromethoxy)quinolin-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
分子式 |
C10H7F3N2O |
|---|---|
分子量 |
228.17 g/mol |
IUPAC 名称 |
5-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-7-9(8)6(14)4-5-15-7/h1-5H,(H2,14,15) |
InChI 键 |
FKWLNRBWXDEELE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B12438388.png)

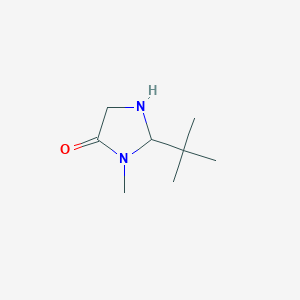
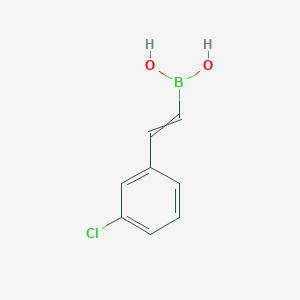
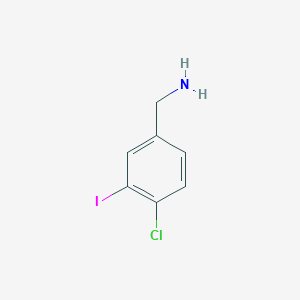
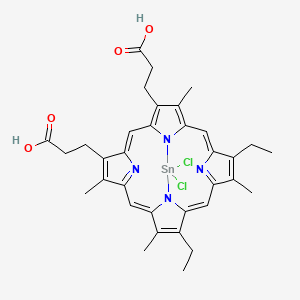
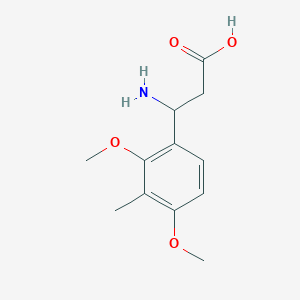
![Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12438438.png)
![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B12438445.png)
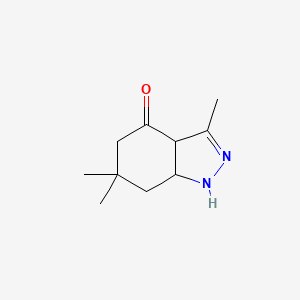
![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12438451.png)
